霉酚酸酰基-β-D-葡萄糖醛酸烯丙酯

描述

Synthesis Analysis

The synthesis of MPA's in vivo carbohydrate metabolites, including the acyl glucuronide, involves optimized phase-transfer-catalyzed alkylation and other synthetic methods to yield highly pure products. These synthetic approaches offer insights into the convenient production of these compounds, highlighting their reactivity and potential for further chemical modification (Jones et al., 2009).

Molecular Structure Analysis

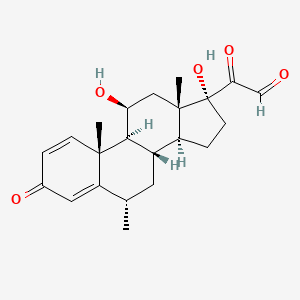

The molecular structure of MPA acyl glucuronides plays a critical role in their biological activity and interaction with proteins. Techniques such as HPLC and mass spectrometry have been utilized to determine the structure of these metabolites in human plasma, showcasing their complexity and the importance of accurate structural identification for understanding their biological functions (Shipkova et al., 2000).

Chemical Reactions and Properties

MPA and its derivatives, including the acyl glucuronide, undergo various chemical reactions, such as glucuronidation and deglucuronidation, which are crucial for their metabolism and elimination. The enzymes involved in these processes, such as UDP-glucuronosyltransferases and β-glucuronidase, have been identified, providing insights into the drug's metabolism and its interactions with other compounds in the body (Iwamura et al., 2012).

Physical Properties Analysis

The physical properties of MPA and its metabolites, including solubility, stability, and hydrolysis behavior, are essential for their pharmacokinetic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion, affecting its overall efficacy and safety profile. Research into the stability of acyl glucuronide metabolites and their interactions with biological membranes provides valuable information for the development of MPA-based therapies (Gonzalez-Roncero et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity of MPA acyl glucuronides to proteins, are critical for understanding their pharmacological and potentially adverse effects. The covalent binding of these metabolites to proteins can initiate organ toxicity, highlighting the importance of chemical property analysis for predicting drug safety and efficacy (Shipkova et al., 2004).

科学研究应用

药物代谢和药代动力学

酯酶在霉酚酸酰基葡萄糖醛酸等化合物的 hydrolysis 中起着至关重要的作用,导致前药激活或解毒。具体来说,人肝中的 α/β 水解酶结构域含有 10 (ABHD10) 负责霉酚酸酰基葡萄糖醛酸的 hydrolysis,表明由于酰基葡萄糖醛酸与毒性相关,因此存在解毒途径 (Fukami & Yokoi, 2012)。MPA 的酯前药霉酚酸酯经历广泛的代谢,包括葡萄糖醛酸化成无活性和活性代谢物,突出了了解其药代动力学以优化治疗用途的重要性 (Zhang & Chow, 2017)。

治疗性药物监测

MPA 药代动力学在个体间的差异性强调了治疗性药物监测 (TDM) 的必要性,以优化移植患者的给药。这种方法旨在平衡疗效和不良反应的风险,承认 MPA 等免疫抑制剂的治疗指数窄 (Elbarbry & Shoker, 2007)。TDM 的新技术以及监测 MPA 及其代谢物以改善小儿移植患者临床护理的重要性已被强调,表明在管理移植排斥反应和优化免疫抑制治疗中具有更广泛的应用 (Ehren et al., 2020)。

作用机制

Target of Action

The primary target of Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine triphosphate (GTP), an essential molecule for RNA and DNA synthesis in lymphocytes .

Mode of Action

Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester inhibits IMPDH, thereby blocking the de novo generation of GTP . This inhibition prevents RNA and DNA synthesis in lymphocytes, leading to a halt in lymphocyte proliferation and activation .

Biochemical Pathways

The compound affects the pathway of GTP synthesis. By inhibiting IMPDH, it blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of GTP .

Pharmacokinetics

Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is metabolized by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A8, UGT1A7, and UGT1A10 in insect cell-derived supersomes expressing the human enzymes . The compound is primarily distributed in plasma

Result of Action

The result of the compound’s action is the prevention of lymphocyte proliferation and activation . This makes it potentially useful in situations where immune response needs to be suppressed, such as in organ transplantation or autoimmune diseases .

Action Environment

The action of Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .

安全和危害

Mycophenolic acid and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions . Adverse effects of toxicity include abdominal pain, peripheral edema, cardiac abnormalities, hypertension, and electrolyte disturbances .

属性

IUPAC Name |

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQWZURKRLWLDD-NHFDKUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858153 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic acid acyl-beta-D-glucuronide allyl ester | |

CAS RN |

860615-39-0 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)